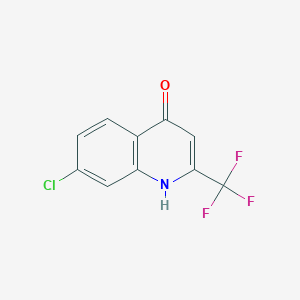

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-5-1-2-6-7(3-5)15-9(4-8(6)16)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZPFKHDRYBYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371475 | |

| Record name | 7-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57124-20-6 | |

| Record name | 7-Chloro-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57124-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57124-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, with the 7-chloro substitution being a key feature of antimalarial drugs like chloroquine, and the 2-(trifluoromethyl) group known to enhance metabolic stability and cell permeability.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the most efficient and scientifically sound synthesis strategy, grounded in the principles of the Conrad-Limpach-Knorr reaction. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and present comparative data to guide laboratory practice.

Introduction and Retrosynthetic Analysis

The synthesis of functionalized quinolines has been a central theme in organic chemistry for over a century.[2][3] The target molecule, this compound (CAS No. 57124-20-6)[4][5], combines three critical pharmacophores. Its synthesis is most logically approached through a convergent strategy that builds the quinoline core from two primary precursors.

A retrosynthetic analysis points to the Conrad-Limpach reaction as the most direct route.[6][7] This involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature intramolecular cyclization. The key disconnection is made across the N1-C2 and C4-C4a bonds of the quinoline ring, leading back to 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline CAS number 57124-20-6

An In-Depth Technical Guide to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Executive Summary

This technical guide provides a comprehensive overview of this compound, CAS Number 57124-20-6, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in the realms of anticancer and antimalarial research[1]. The introduction of a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a promising intermediate for the development of novel therapeutics. This document details its physicochemical properties, outlines a robust and probable synthetic pathway, provides validated analytical methods for its characterization, and explores its potential biological activities based on data from structurally related analogs.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a cornerstone in pharmaceutical development. The historical success of 7-chloro-4-aminoquinoline derivatives, such as chloroquine and hydroxychloroquine, in treating malaria has cemented the importance of the 7-chloroquinoline core. Beyond antimalarial applications, this scaffold has demonstrated a remarkable breadth of biological activity, including potent antiproliferative and cytotoxic effects against various human cancer cell lines[2][3][4].

The subject of this guide, this compound, combines three key structural features:

-

The 7-Chloro Group: This substituent is critical for the biological activity observed in many quinoline-based drugs.

-

The 4-Hydroxy Group: This group can act as a synthetic handle for further derivatization, allowing for the introduction of diverse functional groups to modulate activity and selectivity. It also exists in tautomeric equilibrium with the 4-quinolone form.

-

The 2-Trifluoromethyl Group: The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It enhances metabolic stability by blocking oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.

This unique combination of substituents makes CAS 57124-20-6 a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Safety Data

Accurate characterization is the foundation of all subsequent research. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 57124-20-6 | [Generic Supplier Data] |

| Molecular Formula | C₁₀H₅ClF₃NO | Oakwood Chemical[5] |

| Molecular Weight | 247.61 g/mol | Oakwood Chemical[5] |

| Appearance | Solid (typically off-white to light yellow powder) | Sigma-Aldrich[4] |

| Purity | ≥97% (typical) | Sigma-Aldrich[4] |

| InChI Key | ZJZPFKHDRYBYBO-UHFFFAOYSA-N | Sigma-Aldrich[4] |

| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[4] |

Safety Profile: This compound should be handled with appropriate precautions in a laboratory setting.

-

Signal Word: Warning

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Precautionary Codes: P261, P280, P305+P351+P338[4]

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not widely published, a probable and chemically sound route can be designed based on established quinoline synthesis methodologies, primarily the Gould-Jacobs reaction or a related thermal cyclization. The proposed pathway involves the reaction of a substituted aniline with a β-ketoester, followed by intramolecular cyclization.

Proposed Synthetic Workflow

The logical synthesis begins with 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate. The initial reaction forms an enamine intermediate, which upon heating to high temperatures, undergoes an aromatic electrophilic substitution to cyclize into the quinoline ring system.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous quinoline syntheses.

-

Step 1: Enamine Formation

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-chloroaniline (1 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

-

Reflux the mixture for 4-6 hours, or until water evolution in the Dean-Stark trap ceases.

-

Causality: The acidic catalyst protonates the keto-ester, making it more electrophilic for attack by the aniline nitrogen. The Dean-Stark trap removes water, driving the condensation reaction to completion according to Le Châtelier's principle.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

-

-

Step 2: Thermal Cyclization

-

Add the crude enamine to a high-boiling point solvent such as Dowtherm A in a flask suitable for high-temperature reactions.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Causality: The high thermal energy overcomes the activation barrier for the intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the benzene ring, followed by elimination of ethanol to form the stable heterocyclic quinoline ring.

-

Cool the mixture to below 100 °C and dilute with a solvent like hexane to precipitate the crude product.

-

-

Step 3: Purification

-

Filter the precipitated solid and wash with cold hexane to remove the high-boiling solvent.

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product with high purity.

-

Trustworthiness: The purity of the final compound must be confirmed by the analytical methods described in the next section. A sharp melting point and clean NMR/MS spectra are indicators of a successful purification.

-

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound. HPLC and GC-MS are standard, reliable methods for this purpose.

Analytical Workflow

Caption: Standard analytical workflow for purity and identity confirmation.

Protocol: High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated protocol for related 7-chloroquinoline derivatives and is suitable for purity assessment.[5][6]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Causality: The C18 stationary phase provides hydrophobic separation. The acetonitrile/water gradient allows for the elution of compounds across a range of polarities. Formic acid is used to acidify the mobile phase, ensuring consistent ionization of the analyte and improving peak shape.

-

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a sample stock solution of ~1 mg/mL in acetonitrile.

-

Equilibrate the column with the initial mobile phase for at least 20 minutes.

-

Inject 10 µL of the sample.

-

Calculate purity based on the relative peak area of the main analyte compared to the total area of all detected peaks.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This method confirms the molecular weight and provides information on volatile impurities.[5]

-

Instrumentation: GC system coupled to a mass spectrometer (EI mode).

-

Column: Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temp 100°C (hold 2 min), ramp at 20°C/min to 300°C (hold 10 min).

-

Causality: The temperature ramp ensures separation of compounds with different boiling points, from volatile solvents to the higher-boiling quinoline derivative.

-

-

MS Parameters: Electron Ionization (EI) at 70 eV; Mass Range m/z 40-500.

-

Procedure:

-

Prepare a dilute sample solution (~0.1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Inject 1 µL into the GC.

-

The resulting mass spectrum should show a prominent molecular ion peak [M]⁺ at m/z ≈ 247, corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~32% intensity).

-

Biological Activity and Potential Applications

Direct biological data for CAS 57124-20-6 is limited in public literature. However, the extensive research on structurally similar 7-chloroquinoline derivatives provides a strong basis for predicting its potential as an anticancer agent.[7] Derivatives of the 7-chloroquinoline scaffold have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | Pharmaceuticals (MDPI)[2] |

| MBHA/7-chloroquinoline hybrids | HL-60 (Leukemia) | ~4.60 | J. Braz. Chem. Soc. (SciELO)[3] |

| 4-Aryloxy-7-chloroquinoline pyrazolines | SNB-75 (CNS Cancer) | 0.48 - 1.66 | Molecules (PMC)[4] |

| N'-(7-chloro-quinolin-4-yl)-diamine | MDA-MB-468 (Breast) | < 1.625 | Eur. J. Med. Chem. (PMC)[8] |

This table presents data for derivatives to illustrate the potential of the core scaffold.

Based on this compelling evidence from related compounds, this compound is a high-priority candidate for screening in antiproliferative assays. Its 4-hydroxy group serves as a convenient point for diversification to build libraries of novel 4-amino or 4-ether substituted quinolines, enabling extensive Structure-Activity Relationship (SAR) studies.

Postulated Mechanism of Action

The mechanisms by which 7-chloroquinoline derivatives exert their anticancer effects are multifaceted. Studies on active analogs suggest they can induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[2] This prevents cancer cells from progressing through mitosis and proliferating.

Caption: Postulated mechanism involving cell cycle arrest and apoptosis induction.

Protocol: In Vitro Cytotoxicity (MTS Assay)

To evaluate the biological potential of this compound, a standard cytotoxicity assay can be employed. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF-7, A549).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compound dissolved in DMSO (e.g., 10 mM stock).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.

-

Trustworthiness: A multi-point dilution series (e.g., 8-10 points) is critical for generating a reliable dose-response curve and an accurate IC₅₀ value.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Causality: Dehydrogenase enzymes in metabolically active (viable) cells convert the MTS tetrazolium compound into a colored formazan product. The amount of color is directly proportional to the number of living cells.

-

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound (CAS 57124-20-6) is a strategically designed chemical intermediate with high potential for drug discovery. Its synthesis is feasible through established chemical reactions, and its purity can be rigorously confirmed with standard analytical techniques. Based on the robust and compelling anticancer activity of numerous closely related 7-chloroquinoline analogs, this compound represents a valuable starting point for the development of new therapeutic agents. Future research should focus on the synthesis and screening of a focused library of derivatives, particularly through modification at the 4-position, to perform detailed SAR studies and identify lead compounds with enhanced potency and selectivity against specific cancer targets.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 7-Chloro-2-methylquinoline | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline. While direct experimental data for this specific molecule is nascent, this document synthesizes current knowledge on structurally related quinoline derivatives to postulate its likely pharmacological profile. Drawing upon the established bioactivities of the 7-chloroquinoline core and the influence of the 2-(trifluoromethyl) substituent, we hypothesize significant potential in the realms of anti-inflammatory, anticancer, and antiparasitic applications. This guide is structured to provide not only a theoretical framework for these activities but also detailed, field-proven experimental protocols for their rigorous in vitro and in vivo evaluation. Our objective is to furnish researchers and drug development professionals with a robust, self-validating roadmap for investigating the therapeutic promise of this compound. All key mechanistic claims and protocols are substantiated with citations to authoritative sources, ensuring scientific integrity and a solid foundation for future research.

Introduction to this compound

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound of interest, this compound, integrates several key structural features that suggest a high potential for significant biological activity.

-

The 7-Chloroquinoline Core: The presence of a chlorine atom at the 7-position is a well-established feature in several potent antiparasitic drugs, most notably chloroquine. This substitution is known to influence the compound's ability to accumulate in the acidic food vacuole of parasites like Plasmodium falciparum, a key step in its mechanism of action.[4][5]

-

The 4-Hydroxy (4-Quinolone) Tautomer: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form. This structural feature is crucial for the biological activity of many quinolone-based compounds, enabling interactions with various biological targets through hydrogen bonding and potential metal chelation.[6]

-

The 2-(Trifluoromethyl) Group: The introduction of a trifluoromethyl (-CF3) group at the 2-position is anticipated to significantly modulate the compound's physicochemical and biological properties. The -CF3 group is a strong electron-withdrawing moiety that can enhance metabolic stability, increase lipophilicity, and improve membrane permeability. These properties are highly desirable in drug design and can lead to enhanced potency and a more favorable pharmacokinetic profile.[7]

Physicochemical Properties (Predicted)

| Property | Predicted Value for this compound | Reported Value for 7-Chloro-4-hydroxyquinoline | Source |

| Molecular Formula | C10H5ClF3NO | C9H6ClNO | - |

| Molecular Weight | 247.61 g/mol | 179.60 g/mol | [8] |

| Appearance | Likely a solid (powder or crystalline) | Solid (usually a powder or crystalline solid) | [9] |

| Color | Predicted to be off-white to light yellow | Typically off-white to light yellow | [9] |

| Melting Point | Not available | ~150 - 160 °C (approximate) | [9] |

| Solubility in Water | Predicted to be poorly soluble | Poorly soluble in water | [9] |

| Solubility in Organic Solvents | Predicted to be soluble in solvents like ethanol and DMSO | Soluble in some organic solvents like ethanol, dichloromethane | [9] |

Synthesis of 2-(Trifluoromethyl)quinolin-4-ols

The synthesis of 2-(trifluoromethyl)quinolin-4-ols can be achieved through several established synthetic routes. A plausible and efficient method involves a one-pot [4+2] annulation reaction. This approach utilizes readily available starting materials and proceeds under metal-free conditions, making it an attractive strategy for the synthesis of the title compound and its analogs.[7][10][11][12]

Caption: Proposed synthetic route to this compound.

Postulated Biological Activities and Mechanistic Insights

Based on the structural features of this compound, we hypothesize that this compound is likely to exhibit anti-inflammatory, anticancer, and antiparasitic activities.

Anti-inflammatory Activity

Quinoline derivatives are known to possess significant anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes and signaling pathways.[3][13][14]

The anti-inflammatory effects of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[14] The trifluoromethyl group could enhance the binding affinity and selectivity for the COX-2 active site.

Caption: Hypothesized inhibition of the COX-2 pathway by the target compound.

Anticancer Activity

A vast number of quinoline derivatives have been investigated for their anticancer properties, demonstrating a variety of mechanisms to induce cancer cell death.[1][2][15][16][17]

The anticancer activity of this compound could be multifactorial. Quinoline-based compounds are known to intercalate with DNA, inhibit topoisomerase enzymes, and induce apoptosis.[1][17] The planar quinoline ring system facilitates DNA intercalation, while the substituents can influence the binding affinity and specificity for cancer-related targets. We hypothesize that this compound may induce apoptosis through the activation of effector caspases, such as caspase-3.

Caption: Proposed induction of apoptosis via caspase-3 activation.

Antiparasitic Activity

The 7-chloroquinoline scaffold is a cornerstone of antimalarial drug discovery.[4] The mechanism of action of chloroquine and other 7-chloroquinolines against Plasmodium falciparum is well-documented.

As a weak base, this compound is expected to accumulate in the acidic food vacuole of the malaria parasite. Here, it is hypothesized to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into hemozoin, the compound would lead to the accumulation of free heme, which is toxic to the parasite.[4]

Caption: Hypothesized mechanism of antiparasitic action in the parasite food vacuole.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for the in vitro and in vivo evaluation of the hypothesized biological activities of this compound.

In Vitro Anti-inflammatory Assays

This assay will determine the inhibitory potency and selectivity of the compound against the two COX isoforms.

-

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Procedure:

-

Prepare solutions of human recombinant COX-1 and COX-2 enzymes in assay buffer.

-

In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add various concentrations of the test compound (dissolved in DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction and measure the absorbance at 590 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 values.

-

In Vitro Anticancer Assays

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals, which are solubilized and quantified spectrophotometrically.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

This assay determines if the compound induces apoptosis by measuring the activity of caspase-3.

-

Principle: The assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.

-

Procedure:

-

Treat cancer cells with the test compound at its IC50 concentration for a specified time.

-

Lyse the cells and collect the supernatant.

-

In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and the DEVD-pNA substrate.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Quantify the pNA concentration using a standard curve to determine caspase-3 activity.

-

In Vitro Antiparasitic Assay

This assay evaluates the compound's ability to inhibit the in vitro growth of the malaria parasite.

-

Principle: The incorporation of a radiolabeled nucleic acid precursor, such as [3H]-hypoxanthine, into the parasite's DNA is measured to quantify parasite proliferation.

-

Procedure:

-

Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.

-

In a 96-well plate, add the parasitized red blood cells and serial dilutions of the test compound.

-

Incubate the plate for 24 hours in a hypoxic environment.

-

Add [3H]-hypoxanthine and incubate for another 24 hours.

-

Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of growth inhibition and determine the IC50 value.

-

In Vivo Efficacy Models

-

Procedure:

-

Administer the test compound orally or intraperitoneally to rodents.

-

After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

-

-

Procedure:

-

Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound and a vehicle control according to a predetermined schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Procedure (Peter's 4-Day Suppressive Test):

-

Infect mice with P. berghei.

-

Administer the test compound daily for four consecutive days, starting 2-4 hours post-infection.

-

On day 5, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the parasitemia by microscopic examination.

-

Calculate the percentage of suppression of parasitemia compared to the untreated control group.

-

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be presented in clearly structured tables, including IC50 values with their corresponding confidence intervals. For in vivo studies, data should be presented as mean ± standard error of the mean (SEM), and statistical significance should be determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a novel compound with significant therapeutic potential, predicated on the well-established biological activities of its core structural motifs. The trifluoromethyl group is expected to enhance its potency and pharmacokinetic properties, making it a compelling candidate for further investigation. This technical guide provides a comprehensive framework for the systematic evaluation of its anti-inflammatory, anticancer, and antiparasitic activities. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to rigorously assess the biological profile of this promising molecule and to accelerate its potential journey from the laboratory to clinical application.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem-casts.com [chem-casts.com]

- 9. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. ijmphs.com [ijmphs.com]

- 16. benchchem.com [benchchem.com]

- 17. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline derivatives and analogs

An In-Depth Technical Guide to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: Synthesis, Analogs, and Therapeutic Potential

Introduction

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid, planar structure can be readily modified, providing the molecular diversity necessary for interaction with a wide array of biological targets.[1] This has cemented its status as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2]

Within this broad class, the this compound core (CAS 57124-20-6) represents a particularly compelling starting point for chemical exploration.[3] Each substituent on this scaffold is strategically significant:

-

The 7-chloro group is a key feature of potent antimalarials like chloroquine and is a strong electron-withdrawing group that can modulate the basicity (pKa) of the quinoline nitrogen, influencing cellular uptake and target engagement.[4]

-

The 2-trifluoromethyl group is another powerful electron-withdrawing moiety. Its inclusion often enhances metabolic stability by blocking potential sites of oxidative metabolism and can increase lipophilicity, thereby improving membrane permeability and bioavailability.

-

The 4-hydroxy group exists in tautomeric equilibrium with its 4-oxo form (4-quinolinone), providing both hydrogen bond donor and acceptor capabilities.[5] Crucially, it serves as a versatile synthetic handle for introducing a vast array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, derivatization, and multifaceted biological activities of this compound and its analogs. We will delve into the causality behind synthetic strategies, detail key experimental protocols, and synthesize the current understanding of this scaffold's therapeutic potential.

Part I: Synthesis and Chemical Derivatization

The construction and subsequent modification of the quinoline core are central to harnessing its therapeutic potential. The chosen synthetic route must be robust, efficient, and amenable to the introduction of chemical diversity.

Core Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains a premier and highly effective method for constructing the 4-hydroxyquinoline (quinolin-4-one) backbone.[6][7] The reaction proceeds by the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7][8]

The rationale for its application here is its directness in forming the desired 4-hydroxy core. The key cyclization step involves a 6-electron electrocyclization, which has a significant thermal energy barrier.[7] This necessitates high temperatures (often >250 °C), which can be achieved through conventional heating in high-boiling solvents (e.g., Dowtherm A, diphenyl ether) or, more efficiently, through microwave irradiation, which dramatically reduces reaction times and can improve yields.[7][9]

Caption: General workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

Protocol 1: Representative Gould-Jacobs Synthesis of a 4-Hydroxyquinoline

This is a generalized protocol based on established literature. Specific conditions may require optimization.[7]

-

Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Add a high-boiling point inert solvent (e.g., Dowtherm A) to the crude intermediate. Heat the mixture to 250-260 °C and maintain for 20-30 minutes. The high temperature is critical to overcome the activation energy for the intramolecular electrocyclization.[7] Cool the reaction mixture, and add hexane to precipitate the crude product. Filter the solid and wash with hexane.

-

Saponification (Hydrolysis): Reflux the crude cyclized product in a 10% aqueous sodium hydroxide solution for 1-2 hours until the ester is fully hydrolyzed. Cool the mixture and filter to remove any insoluble impurities.

-

Decarboxylation: Acidify the filtrate with concentrated HCl or acetic acid to a pH of ~4-5 to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Place the dried acid in a flask and heat it above its melting point until the evolution of CO₂ ceases. The crude 4-hydroxyquinoline product can then be purified by recrystallization from a suitable solvent like ethanol.

Strategies for Derivatization at the 4-Position

The true synthetic value of the this compound core lies in its potential for derivatization. The 4-hydroxy group is a versatile precursor, most commonly converted to a 4-chloro group to create a highly reactive electrophilic center for nucleophilic aromatic substitution (SNAr).

Activation Step: The conversion of the 4-hydroxy group to a 4-chloro group is typically achieved by refluxing with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[10] This step is mechanistically crucial as it transforms a poor leaving group (-OH) into a good one (-Cl), making the C4 position susceptible to attack by a wide range of nucleophiles.

Key Derivatization Pathways:

-

C-N Bond Formation: Reaction of the 4-chloro intermediate with primary or secondary amines is a common strategy to produce 4-aminoquinoline analogs. This pathway is paramount in the development of antimalarial agents and, more recently, neuroprotective compounds targeting Parkinson's disease.[11][12]

-

C-S Bond Formation: Nucleophilic attack by thiols yields 4-thioalkylquinoline derivatives. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[1][13]

-

C-O Bond Formation: Reaction with alcohols or phenols under basic conditions can form 4-ether-linked quinolines, further expanding the chemical space for biological screening.

References

- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ablelab.eu [ablelab.eu]

- 10. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 11. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Emergent Role of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline in Modulating Inflammatory Pathways: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CFQ) is a synthetic quinoline derivative that has garnered significant interest within the scientific community for its potential therapeutic applications. Quinoline scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide array of pharmacological effects including anti-inflammatory, anticancer, and antimalarial properties. This technical guide delves into the putative mechanism of action of CFQ, synthesizing evidence from structurally related compounds to propose its primary role as a modulator of the innate immune response, with a particular focus on the inhibition of the NLRP3 inflammasome. We will explore the molecular intricacies of NLRP3 activation and delineate the experimental methodologies required to validate the inhibitory effects of CFQ, providing a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of this promising compound.

Introduction to this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] The specific compound, this compound, is characterized by a quinoline core substituted with a chloro group at position 7, a hydroxyl group at position 4, and a trifluoromethyl group at position 2.[2][3] These substitutions are critical in defining its physicochemical properties and, consequently, its biological activity. While direct and extensive studies on the mechanism of action of this specific molecule are emerging, a wealth of data on structurally similar 7-chloroquinoline derivatives provides a strong foundation for postulating its primary biological targets and signaling pathways.[4][5][6]

The NLRP3 Inflammasome: A Key Target in Inflammatory Diseases

The NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a pivotal role in the innate immune system.[7][8] Its primary function is to detect a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[9] Dysregulation of NLRP3 inflammasome activation is implicated in a host of chronic inflammatory and autoimmune diseases, making it a highly attractive therapeutic target.[8][10]

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[7]

-

Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[10]

Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[7][10]

Proposed Mechanism of Action: Inhibition of the NLRP3 Inflammasome

Based on the established anti-inflammatory properties of numerous quinoline derivatives, we propose that the primary mechanism of action of this compound is the inhibition of the NLRP3 inflammasome . This hypothesis is supported by studies on analogous compounds that have demonstrated potent inhibitory effects on this inflammatory signaling pathway. The trifluoromethyl group at the 2-position and the chloro group at the 7-position are likely to enhance the molecule's potency and metabolic stability, key attributes for a successful therapeutic agent.

The inhibitory action of CFQ on the NLRP3 inflammasome could occur at several key junctures in the activation cascade:

-

Inhibition of NLRP3 Priming: CFQ may interfere with the NF-κB signaling pathway, thereby reducing the expression of NLRP3 and pro-IL-1β.

-

Blockade of NLRP3 Assembly: The compound could directly bind to a component of the inflammasome, such as NLRP3 itself or ASC, preventing the formation of the active complex.

-

Inhibition of Caspase-1 Activity: CFQ might directly inhibit the enzymatic activity of caspase-1, preventing the processing and release of pro-inflammatory cytokines.

Visualizing the Proposed Mechanism

Figure 1: Proposed inhibitory mechanism of this compound on the NLRP3 inflammasome pathway.

Experimental Validation of the Proposed Mechanism

To rigorously validate the proposed mechanism of action, a series of well-defined experimental protocols are essential. The following outlines a logical workflow for investigating the inhibitory effects of CFQ on the NLRP3 inflammasome.

Cell-Based Assays for NLRP3 Inflammasome Activity

Objective: To determine if CFQ can inhibit NLRP3 inflammasome activation in a cellular context.

Primary Cell Model: Bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells are standard models for studying the NLRP3 inflammasome.

Experimental Protocol:

-

Cell Culture and Priming:

-

Culture BMDMs or THP-1 cells in appropriate media. For THP-1 cells, differentiation into a macrophage-like state is induced with phorbol 12-myristate 13-acetate (PMA).

-

Prime the cells with lipopolysaccharide (LPS) (Signal 1) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

-

CFQ Treatment and NLRP3 Activation:

-

Pre-incubate the primed cells with varying concentrations of CFQ for 1 hour.

-

Activate the NLRP3 inflammasome with a known agonist (Signal 2), such as ATP or nigericin, for 1-2 hours.

-

-

Measurement of Inflammasome Activity:

-

Cytokine Release: Measure the concentration of mature IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Caspase-1 Activity: Assess caspase-1 activity in the cell lysate or supernatant using a fluorometric activity assay or by detecting cleaved caspase-1 (p20 subunit) via Western blot.

-

ASC Speck Formation: Visualize the formation of ASC specks, a hallmark of inflammasome activation, using immunofluorescence microscopy in cells expressing fluorescently tagged ASC.

-

Visualizing the Experimental Workflow

Figure 2: Experimental workflow for assessing the inhibitory effect of CFQ on NLRP3 inflammasome activation in cell-based assays.

Target Engagement and Specificity Assays

Objective: To identify the direct molecular target of CFQ within the NLRP3 inflammasome pathway and assess its specificity.

Experimental Approaches:

-

Thermal Shift Assay (TSA): To determine if CFQ directly binds to and stabilizes NLRP3 or other inflammasome components.

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of CFQ to its putative target protein.

-

In Vitro Caspase-1 Inhibition Assay: To assess the direct inhibitory effect of CFQ on recombinant active caspase-1.

-

Counter-Screening: To evaluate the activity of CFQ against other inflammasomes (e.g., AIM2, NLRC4) to determine its selectivity for NLRP3.

Beyond the Inflammasome: Other Potential Mechanisms

While NLRP3 inflammasome inhibition is the primary proposed mechanism, the pleiotropic nature of quinoline derivatives suggests that other pathways may also be modulated by this compound.

-

Cyclooxygenase (COX) Inhibition: Some quinoline-based compounds have been shown to exhibit anti-inflammatory effects through the inhibition of COX enzymes, which are key in the production of prostaglandins.[11]

-

Modulation of DNA-Interacting Enzymes: Certain quinoline analogs can intercalate into DNA and inhibit enzymes that act on DNA, such as DNA methyltransferases and polymerases.[12] This could contribute to its observed antiproliferative effects in some cancer cell lines.[4][5][6]

Summary and Future Directions

This compound represents a promising lead compound for the development of novel anti-inflammatory therapeutics. The convergence of evidence from structurally related molecules strongly suggests that its primary mechanism of action involves the inhibition of the NLRP3 inflammasome. The experimental framework outlined in this guide provides a clear path for validating this hypothesis and further elucidating the molecular details of its inhibitory action.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic potential of CFQ in animal models of NLRP3-driven diseases.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of CFQ to optimize its potency, selectivity, and pharmacokinetic properties.

-

Toxicology and safety profiling: A thorough assessment of the safety profile of CFQ is crucial for its potential clinical translation.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for new treatments for a wide range of inflammatory disorders.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline literature review

An In-depth Technical Guide to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, analytical characterization, and potential biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The specific compound, this compound, combines three critical pharmacophoric elements: the 7-chloroquinoline core, a 4-hydroxy group, and a 2-trifluoromethyl group.

-

7-Chloroquinoline Core: This moiety is famously present in the antimalarial drug chloroquine and has been extensively studied for its antiproliferative and antimalarial effects.[1] The chlorine atom at the 7-position is often crucial for activity.

-

4-Hydroxy Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a key role in binding to biological targets.[2] It exists in tautomeric equilibrium with its keto form, 7-chloro-2-(trifluoromethyl)quinolin-4(1H)-one.

-

2-(Trifluoromethyl) Group: The incorporation of a trifluoromethyl (CF3) group is a common strategy in modern drug design.[3] This highly electronegative group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity.

This guide will synthesize available data on related compounds to provide a robust framework for working with this specific, highly functionalized quinoline derivative.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 57124-20-6 | [4] |

| Molecular Formula | C₁₀H₅ClF₃NO | [4] |

| Molecular Weight | 247.61 g/mol | [4] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥97% | [4][5] |

| Melting Point | >280 °C | [4] |

| InChI Key | ZJZPFKHDRYBYBO-UHFFFAOYSA-N | [5] |

| Storage | Inert atmosphere, room temperature | [5] |

Synthesis and Purification Workflow

Diagram: Proposed Synthetic Workflow

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 3. jelsciences.com [jelsciences.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | 57124-20-6 [sigmaaldrich.com]

An In-depth Technical Guide to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: Synthesis, Properties, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The guide delves into the historical context of quinoline-based compounds, details plausible synthetic routes based on established organic reactions, and explores the compound's physicochemical properties. Furthermore, it synthesizes the current understanding of the biological activities and potential mechanisms of action of closely related 7-chloroquinoline and trifluoromethylquinoline analogs, offering insights into the prospective applications of the title compound for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its versatile structure has been the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The discovery of quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, as the first effective treatment for malaria marked the beginning of a long and successful history of quinoline-based drug development. This has led to the synthesis of numerous derivatives, with modifications to the quinoline core aimed at enhancing efficacy, overcoming drug resistance, and reducing toxicity.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. Similarly, the presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many biologically active compounds, including the renowned antimalarial drug chloroquine. This guide focuses on the specific derivative, this compound, which combines these key structural features.

Historical Perspective: The Legacy of Quinolines

The journey of quinoline-based compounds in medicine is intrinsically linked to the fight against malaria. For centuries, the bark of the Cinchona tree was the only known remedy for this devastating disease. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, from the bark.[2] This discovery paved the way for the standardized use of quinine and spurred further research into its chemical structure and derivatives.

The 20th century witnessed the advent of synthetic quinoline antimalarials, driven by the need for more accessible and effective treatments, particularly during times of war when natural quinine supplies were limited. This era led to the development of iconic drugs such as chloroquine, a 4-aminoquinoline, which became a cornerstone of malaria therapy for decades. The 7-chloro substituent of chloroquine was found to be crucial for its potent antimalarial activity.

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has necessitated the continuous search for new quinoline-based and other antimalarial agents. This ongoing research has expanded the scope of quinoline chemistry, leading to the exploration of a vast array of derivatives with diverse biological activities beyond malaria, including promising anticancer and antimicrobial properties.

Synthesis and Chemical Properties

Plausible Synthetic Routes

a) Conrad-Limpach Synthesis:

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[3][4] For the synthesis of this compound, the likely starting materials would be 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate. The reaction typically proceeds in two stages: an initial condensation at a lower temperature to form an enamine intermediate, followed by a high-temperature cyclization to yield the 4-hydroxyquinoline product.[3][4]

Experimental Protocol: Conrad-Limpach Synthesis (Hypothetical)

-

Step 1: Condensation. In a round-bottom flask, equimolar amounts of 3-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate are mixed. A catalytic amount of a weak acid (e.g., acetic acid) may be added. The mixture is stirred at room temperature or with gentle heating (e.g., 60-80 °C) for several hours to facilitate the formation of the enamine intermediate, ethyl 3-((3-chlorophenyl)amino)-4,4,4-trifluorobut-2-enoate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization. The enamine intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to a high temperature (typically 250-280 °C).[5] This thermal cyclization results in the formation of the quinoline ring. The product, this compound, is expected to precipitate from the reaction mixture upon cooling.

-

Purification. The crude product can be purified by filtration, washing with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities, and subsequent recrystallization.

b) Gould-Jacobs Reaction:

The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines, starting from an aniline and an alkoxymethylenemalonate ester.[6][7] In this case, 3-chloroaniline would be reacted with a trifluoromethyl-containing malonate derivative. This reaction also involves an initial condensation followed by a thermal cyclization.[6][7]

Experimental Protocol: Gould-Jacobs Reaction (Hypothetical)

-

Step 1: Condensation. 3-chloroaniline is reacted with a suitable trifluoromethyl-substituted malonic ester derivative. The mixture is heated to facilitate the condensation and formation of an anilidomethylenemalonate intermediate.

-

Step 2: Thermal Cyclization. The intermediate is heated at a high temperature, often in a high-boiling solvent, to induce intramolecular cyclization and the formation of the quinoline ring.[7]

-

Saponification and Decarboxylation. The resulting ester is typically saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[6]

Chemical and Physical Properties

Based on its structure and data for related compounds, the following properties can be inferred for this compound:

| Property | Value | Source |

| CAS Number | 57124-20-6 | [8] |

| Molecular Formula | C10H5ClF3NO | [8] |

| Molecular Weight | 247.60 g/mol | [8] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents | Inferred |

Spectroscopic Data

While a complete set of spectroscopic data for this compound is not available in the public domain, data for the closely related compound 7-chloro-4-hydroxyquinoline can provide some insights.[9] For definitive characterization, the following spectroscopic analyses would be essential:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the carbon bearing the hydroxyl group, and the trifluoromethyl carbon.

-

Mass Spectrometry: Would provide the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern could also offer structural information.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the quinoline ring, and C-F stretching of the trifluoromethyl group.

Biological Activities and Potential Applications

Direct biological data for this compound is scarce in the reviewed literature. However, the extensive research on related 7-chloroquinoline and trifluoromethylquinoline derivatives allows for informed speculation on its potential biological activities and applications.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of 7-chloroquinoline derivatives against various cancer cell lines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives exhibited cytotoxic activity against several human cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[10] Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity and the ability to suppress cell cycle progression in leukemia and lymphoma cells.[11] The presence of the trifluoromethyl group could further enhance the anticancer potential of the title compound by improving its cellular uptake and interaction with molecular targets.

Antimalarial Potential

The 7-chloroquinoline scaffold is a well-established pharmacophore for antimalarial activity, as exemplified by chloroquine.[1] The mechanism of action of 4-aminoquinolines is believed to involve the inhibition of hemozoin formation in the malaria parasite. While the 4-hydroxy substitution in the title compound differs from the 4-amino group of chloroquine, it is plausible that it could still interfere with parasite growth. Furthermore, trifluoromethylated quinolines have also been investigated as antimalarial agents.

Other Potential Applications

The versatility of the quinoline scaffold suggests that this compound could possess other biological activities. For example, various quinoline derivatives have been explored for their insecticidal, antibacterial, and anti-inflammatory properties.[12]

Mechanism of Action (Hypothesized)

The precise mechanism of action of this compound remains to be elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.

Inhibition of Heme Polymerization (Antimalarial)

If the compound exhibits antimalarial activity, a likely mechanism is the inhibition of the parasite's detoxification of heme. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Many quinoline-based antimalarials are thought to act by binding to heme and preventing its polymerization, leading to a buildup of toxic heme and parasite death.

Kinase Inhibition (Anticancer)

Many quinoline derivatives have been identified as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. The planar quinoline ring system is well-suited to fit into the ATP-binding pocket of kinases. The substituents on the quinoline core, including the 7-chloro and 2-trifluoromethyl groups, would play a crucial role in determining the binding affinity and selectivity for specific kinases.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, combining the biologically active 7-chloroquinoline scaffold with a trifluoromethyl group, suggest a high potential for significant pharmacological activity. This technical guide has outlined the historical context, plausible synthetic routes, and potential biological applications based on the extensive literature on related compounds.

To fully unlock the potential of this molecule, future research should focus on several key areas:

-

Optimized Synthesis: Development and validation of a high-yielding and scalable synthetic protocol.

-

Comprehensive Biological Screening: Systematic evaluation of its cytotoxic, antimalarial, antimicrobial, and other biological activities.

-

Mechanism of Action Studies: Elucidation of its specific molecular targets and pathways of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural determinants of activity and to optimize potency and selectivity.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound [oakwoodchemical.com]

- 9. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Biological Evaluation and In Silico Computational Studies of 7-Chloro-4-(1 H-1,2,3-triazol-1-yl)quinoline Derivatives: Search for New Controlling Agents against Spodoptera frugiperda (Lepidoptera: Noctuidae) Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative of Spectroscopic Verification

The quinoline scaffold is a privileged structure in drug development, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 7-position and a trifluoromethyl group at the 2-position of the 4-hydroxyquinoline core in 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline creates a unique electronic and steric environment. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Therefore, unambiguous structural confirmation is paramount. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, revealing information about its atomic connectivity, functional groups, and overall mass. This guide delves into the theoretical underpinnings of the expected spectroscopic data for the title compound, offering a roadmap for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons on the quinoline ring system and the hydroxyl proton. The trifluoromethyl group will not directly produce a signal in the ¹H NMR spectrum but will influence the chemical shifts of nearby protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 6.5 - 7.0 | Singlet | - | This proton is on a carbon adjacent to the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. Its chemical shift will be influenced by both, likely appearing as a singlet due to the absence of adjacent protons. |

| H-5 | 8.0 - 8.3 | Doublet | ~9.0 | This proton is ortho to the nitrogen and will be deshielded. It will appear as a doublet due to coupling with H-6. |

| H-6 | 7.4 - 7.7 | Doublet of Doublets | ~9.0, ~2.0 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| H-8 | 7.8 - 8.1 | Doublet | ~2.0 | This proton is ortho to the chlorine atom and will be deshielded. It will show a small coupling to H-6. |

| OH | > 10 | Broad Singlet | - | The hydroxyl proton is acidic and its signal is often broad and can be found at a high chemical shift, especially if there is intramolecular hydrogen bonding. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-2 | 145 - 150 | Quartet | This carbon is directly attached to the highly electronegative trifluoromethyl group, causing a significant downfield shift and splitting into a quartet. |

| C-3 | 105 - 110 | Singlet | This carbon is shielded by the adjacent hydroxyl group. |

| C-4 | 170 - 175 | Singlet | The carbon bearing the hydroxyl group will be significantly downfield. |

| C-4a | 120 - 125 | Singlet | Quaternary carbon at the ring junction. |

| C-5 | 125 - 130 | Singlet | Aromatic carbon. |

| C-6 | 120 - 125 | Singlet | Aromatic carbon. |

| C-7 | 135 - 140 | Singlet | The carbon attached to the chlorine atom will be deshielded. |

| C-8 | 115 - 120 | Singlet | Aromatic carbon. |

| C-8a | 140 - 145 | Singlet | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

| -CF₃ | 120 - 125 | Quartet | The carbon of the trifluoromethyl group will be significantly deshielded and will appear as a quartet with a large coupling constant. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to the O-H, C=C, C-N, C-Cl, and C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale |

| 3400 - 3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the hydroxyl group. |

| 1620 - 1580 | Medium - Strong | C=C and C=N stretches (aromatic ring) | Characteristic absorptions for the quinoline ring system. |

| 1350 - 1150 | Strong | C-F stretches | The trifluoromethyl group will exhibit strong absorption bands in this region. |

| 1250 - 1180 | Medium | C-O stretch | Associated with the hydroxyl group attached to the aromatic ring. |

| 850 - 750 | Strong | C-Cl stretch | The carbon-chlorine bond absorption. |

| 850 - 800 | Strong | C-H out-of-plane bending | Characteristic of the substitution pattern on the aromatic ring. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: General workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound (C₁₀H₅ClF₃NO), the expected monoisotopic mass is approximately 247.00 g/mol .

Predicted Mass Spectrum Data